molecular formula C17H8BrF3N2O4S2 B15039214 (5E)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5E)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B15039214
M. Wt: 505.3 g/mol
InChI Key: SKJFDESJEWVAAZ-AWNIVKPZSA-N
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Description

(5E)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a trifluoromethyl group, and a brominated nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable aldehyde with a thiourea derivative under acidic conditions to form the thiazolidinone ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Bromination and Nitration: The phenyl ring is brominated and nitrated using bromine and nitric acid, respectively, to introduce the bromo and nitro groups.

    Condensation Reaction: The final step involves the condensation of the brominated nitrophenyl derivative with the thiazolidinone intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, (5E)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(3-chloro-4-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
  • (5E)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(methyl)phenyl]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one lies in its combination of functional groups The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the brominated nitrophenyl group contributes to its bioactivity

Properties

Molecular Formula

C17H8BrF3N2O4S2

Molecular Weight

505.3 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H8BrF3N2O4S2/c18-11-4-8(5-12(14(11)24)23(26)27)6-13-15(25)22(16(28)29-13)10-3-1-2-9(7-10)17(19,20)21/h1-7,24H/b13-6+

InChI Key

SKJFDESJEWVAAZ-AWNIVKPZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)[N+](=O)[O-])/SC2=S)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)[N+](=O)[O-])SC2=S)C(F)(F)F

Origin of Product

United States

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